N-(1-苄基哌啶-4-基)-2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals . Benzimidazole derivatives have been found to have affinity towards a variety of enzymes and protein receptors .
Synthesis Analysis
The synthesis of this compound involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . This reaction is part of a larger study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .Molecular Structure Analysis
The crystal structure of this compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis
The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .Physical and Chemical Properties Analysis
The compound is characterized by NMR spectroscopy and single-crystal X-ray diffraction . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.科学研究应用
晶体和分子结构:Richter 等人(2023 年)的一项研究报告了密切相关化合物的晶体和分子结构,该化合物是在合成抗结核剂期间作为副产物获得的。这项研究有助于了解此类化合物的结构方面,这对于它们在药物设计和开发中的应用至关重要 (Richter 等人,2023 年).
抗肿瘤活性:Ostapiuk 等人(2017 年)进行的研究重点是合成具有相似结构特征的新化合物并研究它们的抗肿瘤活性。这表明在癌症研究和治疗中具有潜在应用 (Ostapiuk 等人,2017 年).
NMDA 受体拮抗作用:Borza 等人(2007 年)将此化合物类别中的衍生物鉴定为 NMDA 受体的有效 NR2B 亚基选择性拮抗剂。这表明它与神经学研究相关,特别是在研究 NMDA 受体功能和潜在治疗应用中 (Borza 等人,2007 年).
PET 成像剂合成:Wang 等人(2018 年)合成了作为潜在 PET 成像剂的化合物,用于研究神经炎症中的 IRAK4 酶。这意味着它可用于神经影像学和分子水平研究炎症 (Wang 等人,2018 年).
抗纤维化药物潜力:Kim 等人(2008 年)的一项研究探讨了具有相似结构的新型 ALK5 抑制剂的药代动力学和组织分布,表明其作为抗纤维化药物的潜力 (Kim 等人,2008 年).
合成和表征:Vishwanathan 和 Gurupadayya(2014 年)从苯并咪唑合成了和表征了新型噁二唑衍生物,展示了该化合物在化学合成中的多功能性 (Vishwanathan 和 Gurupadayya,2014 年).
作用机制
Target of Action
This compound primarily targets beta-secretase 1 (BACE1) . BACE1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP). When BACE1 cleaves APP at the N-terminus of the A-beta peptide sequence (between residues 671 and 672), it leads to the generation of amyloid-beta (Aβ) peptides . These Aβ peptides play a crucial role in the pathogenesis of Alzheimer’s disease.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, maintaining physiological pH is crucial for optimal BACE1 inhibition. Additionally, drug interactions may alter its pharmacokinetics.
Remember, this compound holds promise in Alzheimer’s research, but further studies are needed to validate its clinical efficacy and safety. 🧠🔬
未来方向
The compound is part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The aim is to synthesize a range of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-22-19-8-7-17(13-20(19)23-15)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHJSAGUQKNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。